Dihydrosesamin

Description

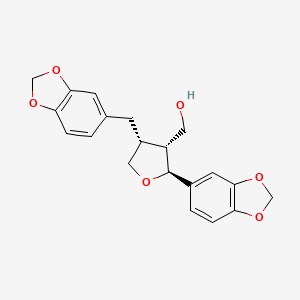

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-8-15-14(5-12-1-3-16-18(6-12)25-10-23-16)9-22-20(15)13-2-4-17-19(7-13)26-11-24-17/h1-4,6-7,14-15,20-21H,5,8-11H2/t14-,15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCPSXXUQJXDBI-AUSJPIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dihydrosesamin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosesamin is a naturally occurring lignan found in various plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data and experimental insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its identification, purification, and formulation in various research and development applications.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₆ | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

| Melting Point | 97-99 °C | |

| Boiling Point | 522.4 ± 50.0 °C at 760 mmHg | |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 66.4 Ų | [1] |

| Complexity | 487 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C-NMR: The PubChem database references a ¹³C-NMR spectrum for this compound, which is crucial for determining the carbon skeleton of the molecule.[1]

Mass Spectrometry (MS)

-

GC-MS: A Gas Chromatography-Mass Spectrometry profile for this compound is available, providing information on its mass-to-charge ratio and fragmentation pattern, which aids in its identification and structural analysis.[1]

Experimental Protocols

Detailed methodologies are critical for the replication of experiments and validation of results. The following sections outline the general protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination

Boiling Point Determination

The boiling point of this compound can be determined using the Thiele tube method or a micro-boiling point apparatus.

Solubility Testing

The solubility of this compound in various solvents is determined by adding a small, weighed amount of the compound to a known volume of the solvent and observing for dissolution at a specific temperature.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathways of this compound is still emerging, preliminary studies on related lignans suggest potential antioxidant, anti-inflammatory, and neuroprotective effects. The general mechanism for antioxidant activity often involves the scavenging of free radicals and modulation of oxidative stress-related signaling pathways.

Hypothetical Antioxidant Mechanism of this compound

As a phenolic compound, this compound may exert its antioxidant effects by donating a hydrogen atom from its hydroxyl groups to neutralize free radicals. This action helps to mitigate cellular damage caused by reactive oxygen species (ROS).

Further research is necessary to elucidate the specific signaling pathways modulated by this compound. Future studies could investigate its effects on pathways such as the Nrf2-ARE pathway, which is central to the cellular antioxidant response, or inflammatory pathways like NF-κB.

Experimental Workflow for Investigating Biological Activity

A general workflow for investigating the biological activity of this compound would involve a series of in vitro and in vivo studies.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data and outlined experimental protocols serve as a valuable resource for researchers. While the complete biological profile and specific mechanisms of action of this compound are still under investigation, its classification as a lignan suggests promising therapeutic potential that warrants further exploration. The provided diagrams offer a visual representation of key experimental workflows and a hypothetical mechanism of action, which can guide future research endeavors in this field.

References

Dihydrosesamin: A Technical Overview of its Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosesamin is a lignan, a class of secondary metabolites found in plants. As a member of the tetrahydrofuran-type lignans, its structure and biological activities are of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed synthetic protocol for this compound. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, the well-studied anti-inflammatory pathways of structurally similar lignans are presented as a likely area for future investigation.

Chemical Structure and Formula

This compound is characterized by a central tetrahydrofuran ring with two substituted benzyl groups.

-

Chemical Formula : C₂₀H₂₀O₆[]

-

IUPAC Name : [(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol[]

-

CAS Number : 83708-70-7

-

Structure :

-

SMILES : C1--INVALID-LINK--C2=CC3=C(C=C2)OCO3)CO">C@@HCC4=CC5=C(C=C4)OCO5

-

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 356.37 g/mol | |

| Melting Point | 97-99 °C | |

| Appearance | Powder | [] |

| Purity | 0.975 | [] |

Experimental Protocols

Isolation of Lignans from Plant Material (General Protocol)

Caption: General workflow for the isolation and purification of lignans from a plant source.

Methodology:

-

Sample Preparation: Fresh plant material, such as the fruits of Acanthopanax sessiliflorus, is collected and ground into a fine powder to increase the surface area for extraction.[2]

-

Extraction: The powdered material is macerated with a solvent, typically acidified methanol (e.g., with 0.1% HCl), at room temperature for an extended period (e.g., 24 hours). This process is often repeated multiple times to ensure complete extraction.[2]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude syrup.[2]

-

Purification: The crude extract is subjected to column chromatography using a suitable stationary phase, such as a macroporous resin. The column is washed with acidified water, and the lignan-containing fraction is then eluted with a solvent like acidified ethanol.[2] For higher purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be employed.[2]

-

Analysis and Structure Elucidation: The purity of the isolated compound is assessed using High-Performance Liquid Chromatography (HPLC). The definitive structure of this compound is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Stereoselective Synthesis of (+)-Dihydrosesamin

A stereoselective synthesis for the enantiomer of the natural product, (+)-dihydrosesamin, has been reported.[3] The key step in this synthesis is an erythro-selective aldol condensation.

Caption: Logical workflow for the stereoselective synthesis of (+)-dihydrosesamin.

Methodology:

-

Enolate Formation: The starting material, (3R)-3-(3,4-methylenedioxyphenyl)-4-butanolide, is treated with a strong base, such as potassium hexamethyldisilazide, to form the corresponding potassium enolate.[3]

-

Aldol Condensation: The generated enolate undergoes a highly erythro-selective aldol condensation with piperonal. This key reaction sets the stereochemistry of the final product.[3]

-

Cyclization and Reduction: The resulting aldol adduct is then subjected to a series of reactions, including intramolecular cyclization and reduction, to yield the target molecule, (+)-dihydrosesamin.[3]

Potential Biological Activity and Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are not well-established, research on the structurally similar flavonoid, dihydromyricetin (DHM), suggests potential anti-inflammatory and neuroprotective effects.[4][5][6][7] A likely mechanism for these effects is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[6][8][9][10][11][12]

The NF-κB Signaling Pathway and Potential Inhibition

The NF-κB pathway is activated by pro-inflammatory stimuli, such as TNF-α (Tumor Necrosis Factor-alpha). This leads to the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha), releasing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8] Studies on DHM have shown that it can inhibit this pathway by preventing the phosphorylation and degradation of IκBα and impacting upstream signaling components like TRAF2 and RIP1.[8]

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

Given the structural similarities, it is plausible that this compound may also exert anti-inflammatory effects through a similar mechanism. Further research is warranted to elucidate the specific biological activities and molecular targets of this compound. Additionally, neuroprotective effects have been observed for similar compounds, suggesting another avenue for investigation.[4][5][13][14]

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and pharmacology. This guide provides foundational technical information to support such research endeavors. The detailed synthetic protocol offers a clear path for obtaining the compound for biological screening, and the outlined potential mechanism of action provides a strong hypothesis for initial investigations into its bioactivity. Future studies should focus on confirming the biological effects of this compound and identifying its specific molecular targets to fully understand its therapeutic potential.

References

- 2. Isolation and Identification of Anthocyanin Component in the Fruits of Acanthopanax Sessiliflorus (Rupr. & Maxim.) Seem. by Means of High Speed Counter Current Chromatography and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First highly stereoselective synthesis of (+)-dihydrosesamin, a trisubstituted tetrahydrofuran-type of lignan, by using highly erythro-selective aldol condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases [frontiersin.org]

- 5. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Dihydromyricetin on Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrosesamin: A Technical Guide to Natural Sources, Isolation, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosesamin, a lignan of significant interest for its potential therapeutic properties, is naturally present in a variety of plant species. This technical guide provides an in-depth overview of the primary botanical sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activities with a focus on relevant signaling pathways. Quantitative data from various studies are compiled for comparative analysis, and key experimental protocols are described to facilitate further research and development.

Natural Sources of this compound

This compound has been identified in several plant families, with notable concentrations found in the Piperaceae and Myristicaceae families. The primary documented sources include:

-

Piper cubeba L.f. (Cubeb Pepper): The berries of Piper cubeba are a significant source of various lignans, including this compound. The concentration of lignans can vary based on the geographical origin and harvesting time of the plant material.

-

Virola surinamensis (Rol.) Warb. (Ucuuba): The resin and twigs of Virola surinamensis have been shown to contain a variety of lignans, including this compound.[1] This Amazonian tree is a known source of several bioactive compounds.

-

Sesamum indicum (Sesame): this compound is also known to be a metabolite of sesamin, a major lignan found in sesame seeds and sesame oil.

Other plant species in which this compound or its isomers have been detected include Haplophyllum bucharicum and Virola venosa.

Table 1: Quantitative Data on Lignan Content in Piper cubeba

| Lignan | Concentration (% w/w) in Chloroform Extract | Analytical Method | Reference |

| (-)-Cubebin | 0.42 | HPLC |

Note: Specific quantitative data for this compound across various sources is limited and can be influenced by the extraction and analytical methods employed.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction

The initial step involves the extraction of crude lignans from the plant material. Ultrasound-assisted extraction has been shown to be an efficient method for extracting lignans from Piper cubeba seeds.

Experimental Protocol: Ultrasound-Assisted Extraction of Lignans from Piper cubeba [2]

-

Plant Material Preparation: Air-dry the seeds of Piper cubeba at 40°C and grind them into a fine powder.

-

Solvent System: Utilize 84% aqueous ethanol as the extraction solvent.

-

Extraction Parameters: Perform the extraction for 38 minutes in a single cycle.

-

Post-Extraction: After extraction, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

This optimized method has been reported to extract over 80% of the total lignans.[2]

Fractionation and Purification

Following extraction, the crude extract is typically subjected to fractionation and further purification using chromatographic techniques to isolate this compound.

Experimental Protocol: General Approach for Lignan Isolation

-

Solvent Partitioning: The crude extract can be partitioned between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and methanol) to achieve initial separation of compounds based on their polarity.

-

Column Chromatography: The fraction enriched with lignans is then subjected to column chromatography. Silica gel is a commonly used stationary phase.[3]

-

Elution: A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate the different lignans.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.[1][4][5][6]

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.[10][11]

Biological Activity and Potential Signaling Pathways

Lignans, including this compound, are known for their antioxidant properties.[12][13][14][15][16] The antioxidant mechanism can involve direct scavenging of free radicals or chelation of pro-oxidant metal ions.[13]

While the specific signaling pathways modulated by this compound are still under investigation, related compounds and plant extracts containing lignans have been shown to influence key cellular signaling cascades, such as the NF-κB and MAPK pathways. These pathways are critical in regulating inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[17][18][19] A related compound, dihydromyricetin, has been shown to suppress TNF-α-induced NF-κB activation by inhibiting the degradation of IκBα and the subsequent nuclear translocation of p65.[17] It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including cell growth, differentiation, and stress responses.[20][21][22][23] It is a potential target for bioactive compounds. The effect of this compound on this pathway warrants further investigation to understand its full therapeutic potential.

Conclusion

This compound represents a promising natural compound with potential applications in drug development, particularly in areas related to inflammation and oxidative stress. This guide provides a foundational understanding of its natural sources and the methodologies for its isolation. Further research is warranted to fully elucidate its quantitative distribution in the plant kingdom and to comprehensively map its interactions with key cellular signaling pathways. The detailed protocols and compiled data herein serve as a valuable resource for scientists and researchers dedicated to advancing the study of this and other bioactive lignans.

References

- 1. Flavonoids and lignans from Virola surinamensis twigs and their in vitro activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jordilabs.com [jordilabs.com]

- 5. peptide.com [peptide.com]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Antioxidation properties and mechanism of action of dihydromyricetin from Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Possible mechanism of antioxidant action of dinitrosyl iron complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dihydrotestosterone interacts with EGFR/MAPK signalling and modulates EGFR levels in androgen receptor-positive LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Significance of MAPK Signaling Pathway in the Diagnosis and Subtype Classification of Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. KEGG PATHWAY: hsa04010 [kegg.jp]

- 23. Dystroglycan is involved in the activation of ERK pathway inducing the change of AQP4 expression in scratch-injured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: Elucidating the Biosynthesis of Dihydrosesamin in Plants

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydrosesamin, a furofuran lignan found in select plant species, has garnered interest for its potential pharmacological activities. While the biosynthetic pathway of its precursor, sesamin, is relatively well-understood, the enzymatic conversion leading to this compound remains an uncharted area of plant biochemistry. This technical guide provides a comprehensive overview of the established upstream biosynthesis of sesamin and addresses the current knowledge gap regarding the final reductive step to this compound. We present detailed information on the known enzymes, intermediates, and relevant experimental protocols. Furthermore, we propose a hypothetical enzymatic conversion for the final step and outline experimental strategies to identify and characterize the putative "Sesamin Reductase." This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, aiming to stimulate further investigation into this intriguing pathway.

Introduction to this compound and its Significance

Lignans are a diverse class of phenylpropanoid-derived natural products with a wide range of biological activities. Among them, furofuran lignans, characterized by a specific bicyclic core structure, are of particular interest. This compound, a derivative of the well-known lignan sesamin, is distinguished by the reduction of one of its furan rings. While the full spectrum of its bioactivities is still under investigation, its structural similarity to other pharmacologically active lignans suggests potential applications in medicine and as a lead compound for drug development. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological production methods.

The Established Biosynthesis Pathway of Sesamin

The biosynthesis of this compound begins with the well-characterized phenylpropanoid pathway, which provides the monolignol precursor, coniferyl alcohol. The subsequent steps leading to the formation of sesamin have been elucidated, primarily in sesame (Sesamum indicum)[1][2].

From Phenylalanine to Coniferyl Alcohol

The pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions to produce coniferyl alcohol. This is a common pathway for the biosynthesis of various phenylpropanoids, including lignin and flavonoids.

Dimerization to Pinoresinol

Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the first key lignan intermediate, (+)-pinoresinol. This reaction is catalyzed by a dirigent protein (DIR) and a laccase or peroxidase[3].

Conversion of Pinoresinol to Sesamin

The conversion of pinoresinol to sesamin involves the formation of two methylenedioxy bridges. In sesame, this is catalyzed by a single cytochrome P450-dependent monooxygenase, CYP81Q1, which acts as a bifunctional enzyme. The reaction proceeds via the intermediate (+)-piperitol[1].

The Missing Link: The Conversion of Sesamin to this compound

The final step in the proposed biosynthesis of this compound is the reduction of one of the furan rings of sesamin. To date, the specific enzyme responsible for this conversion has not been identified in any plant species.

A Hypothetical "Sesamin Reductase"

Based on the nature of the chemical transformation—a reduction—we hypothesize the existence of a "Sesamin Reductase." This enzyme would likely belong to a class of reductases known to act on plant secondary metabolites, such as the pinoresinol-lariciresinol reductases (PLRs) or other oxidoreductases that utilize cofactors like NADPH or NADH.

Quantitative Data

Due to the uncharacterized nature of the final biosynthetic step, no quantitative data for the enzymatic conversion of sesamin to this compound is available. The following table summarizes hypothetical parameters for a putative "Sesamin Reductase" that would need to be determined experimentally.

| Enzyme Parameter | Hypothetical Value | Units |

| Michaelis-Menten Constant (Km) for Sesamin | To be determined | µM |

| Catalytic Rate Constant (kcat) | To be determined | s-1 |

| Catalytic Efficiency (kcat/Km) | To be determined | M-1s-1 |

| Optimal pH | To be determined | - |

| Optimal Temperature | To be determined | °C |

Experimental Protocols

To elucidate the biosynthesis of this compound, a series of experimental approaches are required. The following sections outline detailed methodologies for key experiments.

Protocol for Lignan Extraction and Analysis

Objective: To extract and quantify sesamin and this compound from plant material.

Materials:

-

Plant tissue (e.g., seeds, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

HPLC or UPLC-MS/MS system

-

Analytical standards for sesamin and this compound

Procedure:

-

Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the extract using a validated HPLC or UPLC-MS/MS method for the quantification of sesamin and this compound against a standard curve.

Protocol for a Putative "Sesamin Reductase" Enzyme Assay

Objective: To screen for and characterize the enzymatic activity that converts sesamin to this compound.

Materials:

-

Crude protein extract from a plant species known to produce this compound

-

Sesamin standard

-

NADPH or NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., ethyl acetate)

-

HPLC or UPLC-MS/MS system

Procedure:

-

Prepare a crude protein extract from the plant tissue by homogenizing in an extraction buffer and clarifying by centrifugation.

-

Set up the enzyme reaction in a microcentrifuge tube:

-

50 µL of reaction buffer

-

10 µL of sesamin solution (in DMSO, final concentration e.g., 100 µM)

-

10 µL of NADPH or NADH solution (final concentration e.g., 1 mM)

-

20 µL of crude protein extract

-

Bring the final volume to 100 µL with water.

-

-

Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol) and analyze for the presence of this compound using HPLC or UPLC-MS/MS.

-

Include appropriate controls (e.g., no enzyme, boiled enzyme, no cofactor).

Visualizing the Pathway and Experimental Workflow

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for "Sesamin Reductase" Identification

Caption: Workflow for the identification and characterization of a putative "Sesamin Reductase".

Future Outlook and Conclusion

The complete elucidation of the this compound biosynthetic pathway hinges on the identification and characterization of the final reductase enzyme. The experimental approaches outlined in this guide provide a roadmap for researchers to tackle this challenge. The discovery of a "Sesamin Reductase" would not only fill a significant gap in our understanding of lignan biosynthesis but also open up possibilities for the metabolic engineering of this compound production in microbial or plant-based systems. This could provide a sustainable source of this potentially valuable compound for further pharmacological investigation and development. The journey to fully understand and harness the biosynthetic machinery of this compound is an exciting prospect for the fields of natural product chemistry and biotechnology.

References

- 1. Integrative metabolomic and transcriptomic analyses reveal key mechanisms of lignan biosynthesis during sesame (Sesamum indicum L.) seed development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative metabolomics analysis of different sesame (Sesamum indicum L.) tissues reveals a tissue-specific accumulation of metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Dihydrosesamin: A Technical Guide to its Discovery and Scientific Journey

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical research, and biological activities of dihydrosesamin, a lignan natural product. Tailored for researchers, scientists, and professionals in drug development, this document delves into the initial isolation, structural elucidation, and subsequent investigations into its pharmacological potential. All quantitative data are presented in structured tables for clarity, and key experimental protocols and signaling pathways are detailed and visualized.

Discovery and Historical Context

This compound, a furofuran-class lignan, was first identified as a natural product isolated from the plant Haplophyllum bucharicum. The pioneering work on the chemical constituents of Haplophyllum species by researchers such as Bessonova and Tashkhodzhaev was instrumental in the discovery and characterization of this compound. While a singular "discovery" paper is not readily identifiable, the body of their work in the latter half of the 20th century laid the foundation for our understanding of this compound.

The initial structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for characterizing novel chemical entities. Further confirmation of its absolute stereochemistry was likely accomplished through X-ray crystallography.

Physicochemical Properties

This compound possesses the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.37 g/mol . A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₆ | PubChem |

| Molecular Weight | 356.37 g/mol | PubChem |

| CAS Number | 83708-70-7 | PubChem |

| Appearance | Powder | BOC Sciences[1] |

| Purity | ≥ 97.5% (commercially available) | BOC Sciences[1] |

| IUPAC Name | [(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol | PubChem[2] |

Experimental Protocols

Isolation from Haplophyllum bucharicum

While the original detailed protocol requires retrieval from specific historical publications, a general methodology for the isolation of lignans from plant material can be outlined.

Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered aerial parts of Haplophyllum bucharicum are subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for instance, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction enriched with lignans (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate the different components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques like preparative HPLC or recrystallization to yield the pure compound.

-

Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Chemical Synthesis

The total synthesis of this compound and its analogs provides a means to produce larger quantities for biological studies and to create derivatives with potentially enhanced activities. While a specific, detailed protocol for this compound's total synthesis is not available in the provided search results, a general synthetic strategy for furofuran lignans can be conceptualized.

Conceptual Synthetic Pathway for this compound

Caption: A conceptual synthetic route to this compound.

Biological Activities and Signaling Pathways

This compound has been investigated for a range of biological activities, with a particular focus on its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Lignans, as a class of compounds, are known to possess anti-inflammatory properties. Studies on compounds structurally related to this compound suggest that it may exert its anti-inflammatory effects through the inhibition of key inflammatory mediators. A plausible mechanism of action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

NF-κB Signaling Pathway and Potential Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Dihydrosesamin: A Technical Guide

Disclaimer: Published research on the specific biological activities of Dihydrosesamin is limited. This guide summarizes the available data for this compound and provides a comprehensive analysis of its well-studied precursor, Sesamin, as a predictive model for potential therapeutic activities. This approach is intended to offer a valuable comparative framework for future research and development.

Introduction: The State of this compound Research

This compound is a lignan, a class of polyphenolic compounds found in plants. Its chemical structure is characterized by a tetrahydrofuran ring system with two attached benzodioxole groups. While its parent compound, Sesamin, is one of the most well-researched lignans, this compound itself has been the subject of very few dedicated pharmacological studies.

Initial findings have identified this compound in plant species such as Daphne gnidium and discarded young fig fruits. These preliminary studies suggest a potential role for this compound in the antioxidant and antigenotoxic properties of extracts from these plants. However, a significant gap exists in the scientific literature regarding its specific mechanisms of action, quantitative efficacy, and the signaling pathways it may modulate.

Given the scarcity of data, this technical guide will first present the current, limited knowledge on this compound. Subsequently, it will provide an in-depth analysis of the biological activities of Sesamin. The structural similarity between these two molecules suggests that Sesamin's pharmacological profile can serve as a strong predictive foundation for directing future investigations into this compound's therapeutic potential.

This compound: Current Understanding

Antioxidant and Antigenotoxic Activities

This compound has been identified as a component in ethyl acetate and chloroform extracts of Daphne gnidium leaves. These extracts demonstrated notable antigenotoxic effects, which researchers have partly ascribed to the presence of lignans, including this compound[1]. The studies also evaluated the antioxidant activity of these extracts, suggesting that this compound contributes to the observed free radical scavenging capabilities[1].

Experimental Context: The antigenotoxic potential was evaluated against chlormadinone acetate-induced genotoxic damage, while antioxidant activity was assessed using xanthine oxidase and superoxide anion scavenging assays[1]. It is important to note that these activities were attributed to the entire plant extract, and the specific contribution of this compound has not been isolated or quantified.

Sesamin: A Technical Profile of a Closely Related Lignan

As the direct precursor to this compound, Sesamin offers a wealth of data for understanding potential biological activities. The following sections provide a detailed overview of Sesamin's pharmacological effects, complete with quantitative data, experimental protocols, and pathway diagrams as requested.

Anti-inflammatory Activity

Sesamin has demonstrated significant anti-inflammatory properties across various in-vitro and in-vivo models. Its primary mechanism involves the modulation of key inflammatory signaling pathways, particularly the NF-κB and Nrf2 pathways.

| Cell Line | Inflammatory Stimulus | Measured Effect | Sesamin Concentration | Result |

| Human Osteoarthritis Chondrocytes | IL-1β | PGE2 Production | 10, 20, 40 µM | Dose-dependent inhibition |

| Human Osteoarthritis Chondrocytes | IL-1β | Nitric Oxide (NO) Production | 10, 20, 40 µM | Dose-dependent inhibition |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Inhibition of NO production |

| Rat Primary Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 20, 100 µM | Significant attenuation |

Sesamin effectively suppresses both constitutive and inducible NF-κB activation.[2][3] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2][3] This action blocks the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes responsible for inflammation, such as COX-2, and various matrix metalloproteinases (MMPs).[2][4][5]

Caption: Sesamin inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

This protocol outlines a common in-vitro assay to determine the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and incubated for 24 hours.[6][7][8][9]

-

Compound Treatment: The culture medium is replaced with fresh serum-free medium. The cells are pre-treated with various concentrations of Sesamin (or the test compound) for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.[8][9]

-

Incubation: The plates are incubated for an additional 24 hours at 37°C in a 5% CO2 atmosphere.[7][10]

-

Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

100 µL of cell culture medium is mixed with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

-

The mixture is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Antioxidant Activity

Sesamin exhibits antioxidant effects primarily through the activation of the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.

| Assay | Metric | Sesamin | Sesamol | BHT (Standard) | γ-tocopherol (Standard) |

| DPPH Radical Scavenging | IC50 | >250 µg/mL (weak) | 5.44 µg/mL | 5.81 µg/mL | 4.5 µg/mL |

| Linoleic Acid Peroxidation | % Inhibition | 96% | 97.8% | 97% | Not Reported |

Note: Data shows that while Sesamin itself has weak direct radical scavenging ability, its metabolite Sesamol is a potent antioxidant. Sesamin's primary antioxidant role in vivo is believed to be through the upregulation of cellular antioxidant systems.[11]

Sesamin activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][12][13] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Sesamin promotes the dissociation of Nrf2 from Keap1, possibly through the activation of upstream kinases like AKT and ERK.[13] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][12]

Caption: Sesamin activates the Nrf2 pathway, leading to antioxidant gene expression.

This assay measures the direct free radical scavenging ability of a compound.

-

Reagent Preparation:

-

Reaction Setup:

-

In a 96-well microplate, add a specific volume of each sample dilution to triplicate wells (e.g., 22 µL).[14]

-

Add the DPPH working solution to each well (e.g., 200 µL).[14]

-

Prepare a control well containing only the solvent and the DPPH solution.

-

Prepare blank wells for each sample concentration containing the sample and the solvent (without DPPH) to correct for sample color.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][16]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[16]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Scavenging = [ (Abs_control - (Abs_sample - Abs_blank)) / Abs_control ] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.[11]

-

Anticancer Activity

Sesamin has been shown to inhibit the proliferation of a wide variety of tumor cells, including those of leukemia, prostate, breast, and liver cancer.[2][17][18] It can induce apoptosis and cause cell cycle arrest, often by modulating the same signaling pathways involved in its anti-inflammatory effects, such as NF-κB and MAPK.[5][18]

| Cell Line | Cancer Type | Metric | Sesamin Concentration |

| MOLT-4 | Leukemia | IC50 (48h) | 104.84 µg/mL |

| NB4 | Leukemia | IC50 (48h) | 121.00 µg/mL |

| HepG2 | Liver Cancer | IC50 (48h) | 98 µM |

| MCF-7 | Breast Cancer | IC50 | 98.57 µM |

| MDA-MB-231 | Breast Cancer | 25-100 µM | Inhibition of proangiogenic activities |

This diagram illustrates a typical workflow for assessing the anticancer potential of a compound like Sesamin.

Caption: A standard workflow for evaluating the anticancer properties of a test compound.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Sesamin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[19]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Neuroprotective Activity

Sesamin has shown neuroprotective effects in models of cerebral ischemia and Parkinson's disease.[1][21][22] Its mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and preventing apoptosis in neuronal cells.[1][23]

| Model | Insult | Measured Effect | Sesamin/Extract Treatment | Result |

| Gerbil Focal Cerebral Ischemia | MCA+CCA Occlusion | Infarct Size Reduction | Sesamin (oral admin) | ~50% reduction vs. control |

| Gerbil Focal Cerebral Ischemia | MCA+CCA Occlusion | Infarct Size Reduction | Crude Sesame Oil Extract | ~50% reduction vs. control |

| PC12 Cells | 6-OHDA Toxicity | Increased Cell Viability | 5 and 10 µM | Significant increase (p<0.001) |

| PC12 Cells | 6-OHDA Toxicity | Decreased ROS | 5 and 10 µM | Significant decrease (p<0.001) |

In the context of atherosclerosis, which shares pathological mechanisms with neurodegenerative diseases (e.g., inflammation and lipid dysregulation), Sesamin has been shown to up-regulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Liver X Receptor alpha (LXRα).[24][25][26] This activation, often mediated by the MAPK signaling pathway, can improve cholesterol efflux and exert anti-inflammatory effects.[24][25] While this pathway has been primarily studied in macrophages, the presence and role of PPARγ and LXRα in glial cells and neurons suggest a potential mechanism for neuroprotection.

Caption: Sesamin activates PPARγ and LXRα via the MAPK pathway, leading to beneficial effects.

This protocol describes an in-vitro model for Parkinson's disease to screen for neuroprotective compounds.

-

Cell Culture and Differentiation:

-

Culture PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.[27]

-

To induce a neuronal phenotype, differentiate the cells by plating them on collagen-coated plates in a low-serum medium containing Nerve Growth Factor (NGF, 50 ng/mL) for 3-5 days. The medium should be exchanged every 2-3 days.[27][28]

-

-

Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of Sesamin for 1 to 24 hours.

-

Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA, 50-100 µM) or 1-methyl-4-phenylpyridinium (MPP+, 500 µM-1 mM).[27]

-

Incubation: Incubate the cells with the neurotoxin for 24-48 hours.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay as described previously. An increase in viability in Sesamin-treated groups compared to the toxin-only group indicates neuroprotection.[22]

-

ROS Measurement: Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like DCF-DA. A decrease in fluorescence indicates an antioxidant effect.[29]

-

Apoptosis Analysis: Assess apoptosis by measuring caspase-3 activity or using Annexin V/PI staining and flow cytometry. A reduction in apoptotic markers signifies a neuroprotective effect.

-

Conclusion and Future Directions

The available scientific literature strongly indicates that this compound possesses antioxidant properties, yet it remains a largely understudied compound. The comprehensive data available for its parent lignan, Sesamin, reveals a molecule with potent anti-inflammatory, antioxidant, anticancer, and neuroprotective activities, mediated through the modulation of critical cellular signaling pathways including NF-κB, Nrf2, MAPK, and PPARγ.

The detailed pharmacological profile of Sesamin presented in this guide provides a robust scientific rationale and a clear roadmap for future investigations into this compound. Researchers are encouraged to employ the outlined experimental protocols to systematically evaluate this compound's efficacy and mechanisms of action. Such studies are critical to determine if this compound shares the therapeutic potential of its well-characterized precursor and to unlock its potential as a novel agent for the prevention and treatment of chronic diseases.

References

- 1. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]

- 2. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesamin manifests chemopreventive effects through the suppression of NF-kappa B-regulated cell survival, proliferation, invasion, and angiogenic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rvaprostatecancersupport.org [rvaprostatecancersupport.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. Bioactive lignans from sesame (Sesamum indicum L.): evaluation of their antioxidant and antibacterial effects for food applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. marinebiology.pt [marinebiology.pt]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 17. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 24. The anti-atherogenic properties of sesamin are mediated via improved macrophage cholesterol efflux through PPARγ1-LXRα and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Sesamin and sesamolin potentially inhibit adipogenesis through downregulating the peroxisome proliferator-activated receptor γ protein expression and activity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of Dihydrosesamin: A Review of Available Evidence

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature reveals a significant scarcity of preliminary studies specifically investigating the mechanism of action of dihydrosesamin. While the chemical identity of this compound is established, detailed experimental data on its biological activities, signaling pathways, and quantitative effects are largely unavailable in the public domain. This document summarizes the limited and indirect information that has been found. The user is advised that the information presented does not constitute an in-depth technical guide due to the lack of sufficient primary research on this specific compound.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds found in plants. Its chemical formula is C₂₀H₂₀O₆, and its structure is defined as [(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol[1][2]. Lignans, as a group, are known for a variety of biological activities, and some, like sesamin, have been studied more extensively[3][4][5][6]. This compound, however, remains a largely uncharacterized compound in terms of its specific biological effects and mechanisms.

Potential Biological Activities and Speculative Mechanisms of Action

The available information on the biological activity of this compound is indirect and often refers to a closely related compound, 2,6-bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane, also known as asarinin or in some contexts, referred to alongside sesamin[7][8][9][10]. It is crucial to note that the following points are derived from studies on plant extracts containing this compound among other phytochemicals, or from bioinformatics analyses, and not from direct experimental investigation of isolated this compound.

2.1. Anti-Cancer Potential

A study on the ethanolic leaf extract of Annona reticulata identified 2,6-bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo(3.3.0)octane as one of the major phytocompounds[7]. A bioinformatics analysis within this study suggested potential anti-cancer mechanisms[7]:

-

Modulation of Cell Cycle Regulators: The compound may influence the expression of proteins that regulate the cell cycle[7].

-

Inhibition of Metastasis: It is proposed that it could suppress the expression of the eukaryotic translational initiation factor 4E (EIF4E), which in turn would inhibit the expression of matrix metalloprotease-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and thus in cancer cell metastasis[7].

-

Signaling Pathway Interference: Based on chemical similarity, it is hypothesized that this lignan could act as an inhibitor of JAK2 and B-Raf. This would consequently inhibit the JAK/STAT and RAS/RAF/MEK/ERK signaling pathways, which are crucial for cancer cell proliferation[7].

2.2. Antioxidant and Anti-fatigue Activity

One report mentioned that a liposoluble fraction containing 2,6-bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo(3.3.0)octane exhibited antifatigue activity and demonstrated DPPH radical scavenging action in vitro, suggesting antioxidant properties[8].

Data Presentation and Experimental Protocols

Due to the absence of dedicated studies on the mechanism of action of this compound, there is no quantitative data (e.g., IC₅₀ values, dose-response curves) or detailed experimental protocols to present in a structured format. The studies that mention related compounds do so in the context of analyzing complex plant extracts, and the specific contributions of the individual lignans are not delineated[7][8][10].

Signaling Pathways and Visualization

The signaling pathways potentially modulated by a compound structurally related to this compound are the JAK/STAT and RAS/RAF/MEK/ERK pathways[7]. However, this is based on a computational prediction rather than experimental validation with the isolated compound. Therefore, creating a definitive signaling pathway diagram would be speculative and potentially misleading.

Below is a hypothetical representation of the proposed inhibitory action based on the bioinformatics analysis, for illustrative purposes only.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this compound represents an unexplored area of natural product chemistry and pharmacology. Future studies should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro and in vivo assays to elucidate its biological activities and molecular targets.

It is also possible that the initial query intended to investigate a more thoroughly studied compound, such as dihydromyricetin or the related lignan sesamin , for which a substantial body of literature exists detailing their mechanisms of action. Researchers interested in the biological activities of plant-derived compounds may find more extensive information on these alternatives.

References

- 1. This compound | C20H20O6 | CID 10871980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative study of sesame lignans (sesamin, episesamin and sesamolin) affecting gene expression profile and fatty acid oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative effect of sesamin and episesamin on the activity and gene expression of enzymes in fatty acid oxidation and synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the merit of ethanolic extract of... | F1000Research [f1000research.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. phcogj.com [phcogj.com]

The Uncharted Bioactivity of Dihydrosesamin: An In Silico Exploration of a Promising Lignan

Introduction: Dihydrosesamin, a lignan belonging to the dibenzylbutane class, presents a compelling yet underexplored scaffold for drug discovery. While related compounds like sesamin have demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, this compound itself remains largely uncharacterized in the scientific literature. This technical guide outlines a proposed in silico workflow to predict the bioactivity of this compound, identify potential therapeutic targets, and evaluate its drug-like properties. In the absence of direct experimental data, this computational approach serves as a crucial first step in unlocking the therapeutic potential of this natural product.

In Silico Prediction of Physicochemical Properties and ADMET Profile

A critical initial step in assessing the drug development potential of any compound is the in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the discovery pipeline, saving time and resources. Various computational tools and web servers can be employed for this purpose.

Methodology:

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound would be obtained from a chemical database such as PubChem (CID: 10871980). This SMILES string serves as the input for ADMET prediction software. A variety of platforms, such as SwissADME, pkCSM, and ADMETlab, can be utilized to generate a comprehensive profile.

Predicted Physicochemical and ADMET Properties of this compound (Hypothetical Data):

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 356.38 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 3.2 | Optimal lipophilicity for oral absorption | |

| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) | |

| H-bond Acceptors | 6 | Compliant with Lipinski's Rule of Five (≤10) | |

| Molar Refractivity | 95.8 | Within typical range for drug-like molecules | |

| Absorption | Caco-2 Permeability | High | Predicted to have good intestinal absorption |

| Human Intestinal Absorption | >90% | Likely well-absorbed from the gut | |

| Distribution | BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins | |

| Metabolism | CYP2D6 Substrate | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions via this major isoform | |

| Excretion | Total Clearance | 0.5 L/hr/kg | Moderate predicted clearance rate |

| Toxicity | AMES Toxicity | Non-mutagenic | Low predicted risk of mutagenicity |

| hERG I Inhibition | Low risk | Low predicted risk of cardiotoxicity | |

| Hepatotoxicity | Low risk | Low predicted risk of liver damage |

Note: The data presented in this table is hypothetical and serves as an example of the output from ADMET prediction tools. Actual values would need to be generated using the specified software.

Experimental Protocol: In Silico ADMET Prediction

-

Obtain SMILES: Retrieve the canonical SMILES string for this compound from the PubChem database.

-

Select Prediction Tools: Choose a suite of ADMET prediction web servers or software (e.g., SwissADME, pkCSM, ProTox-II).

-

Input Structure: Paste the SMILES string into the input field of the selected tools.

-

Run Predictions: Initiate the prediction calculations on each platform.

-

Data Compilation: Consolidate the predicted values for various ADMET parameters into a structured table.

-

Analysis: Interpret the predicted properties in the context of drug-likeness rules (e.g., Lipinski's Rule of Five) and potential for toxicity.

Target Identification and Molecular Docking

Given the known anti-inflammatory and anticancer activities of related lignans, a rational approach to target identification for this compound involves exploring proteins implicated in these pathways. Key signaling pathways often modulated by lignans include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Therapeutic Targets:

-

NF-κB Pathway: IκB Kinase (IKKβ), NF-κB p50/p65 heterodimer

-

MAPK Pathway: p38 MAPK, JNK, ERK

-

Inflammation: Cyclooxygenase-2 (COX-2)

-

Cancer: B-cell lymphoma 2 (Bcl-2), Caspase-3

Methodology: Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

-

Ligand Preparation:

-

Generate a 3D conformer of this compound from its SMILES string using a program like Open Babel or ChemDraw.

-

Perform energy minimization of the ligand structure.

-

-

Grid Generation:

-

Define the binding site on the target protein based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Generate a grid box encompassing the defined binding site.

-

-

Docking Simulation:

-

Perform the docking calculation using software such as AutoDock Vina or Glide. The program will sample different conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (e.g., in kcal/mol).

-

Visualize the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

Hypothetical Molecular Docking Results for this compound:

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| IKKβ | 4KIK | -8.5 | Cys99, Leu21, Val29 |

| NF-κB (p50/p65) | 1VKX | -7.9 | Arg33, Lys122, Glu39 |

| p38 MAPK | 3S3I | -9.1 | Lys53, Met109, Gly110 |

| COX-2 | 5IKR | -8.2 | Arg120, Tyr355, Ser530 |

Note: This data is hypothetical and for illustrative purposes.

Signaling Pathway and Workflow Visualization

To visualize the proposed mechanisms of action and the in silico workflow, diagrams can be generated using the DOT language with Graphviz.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: Proposed inhibition of NF-κB and p38 MAPK pathways by this compound.

In Silico Bioactivity Prediction Workflow

Caption: Workflow for in silico prediction of this compound bioactivity.

Conclusion and Future Directions

This in silico investigation provides a foundational framework for predicting the bioactivity of this compound. The hypothetical ADMET profile suggests that it possesses drug-like properties with a favorable safety profile. Molecular docking simulations against key inflammatory and cancer-related targets indicate a potential for inhibitory activity.

Crucially, all findings from this in silico approach are predictive and require experimental validation. Future research should focus on:

-

In vitro assays: Validating the predicted inhibitory activity of this compound against targets like IKKβ, p38 MAPK, and COX-2 using enzymatic and cell-based assays to determine IC50 values.

-

Cell-based studies: Investigating the effects of this compound on inflammatory cytokine production and cancer cell proliferation.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

By integrating computational predictions with experimental validation, the therapeutic potential of this compound can be systematically explored, potentially leading to the development of a novel therapeutic agent.

Dihydrosesamin: A Technical Guide to its Antioxidant and Radical Scavenging Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant properties are therefore of significant interest in drug development. Dihydrosesamin, a lignan found in various plant sources, belongs to a class of phytoestrogens known for their diverse biological activities. This technical guide provides an in-depth overview of the potential antioxidant and radical scavenging activities of this compound. While quantitative data for this compound is limited in publicly accessible literature, this document outlines the established experimental protocols used to evaluate such compounds, presents the primary molecular mechanisms through which related lignans exert their effects, and offers a framework for the systematic evaluation of this compound as a potential therapeutic agent.

Introduction to this compound and Oxidative Stress

Lignans are a major class of polyphenolic compounds derived from phenylalanine, characterized by the coupling of two C6C3 units.[1] These compounds are widely recognized for their anti-inflammatory and antioxidant properties.[1][2] The antioxidant effects of lignans are a cornerstone of their therapeutic potential, enabling them to protect cells from oxidative damage by neutralizing ROS.[2] This activity is attributed to both direct radical scavenging and the modulation of endogenous antioxidant defense systems.

The primary mechanisms of antioxidant action include:

-

Direct Radical Scavenging: Donating a hydrogen atom or an electron to neutralize unstable free radicals.

-

Modulation of Endogenous Antioxidant Enzymes: Upregulating the expression and activity of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2][3][4]

-

Activation of Transcriptional Pathways: Influencing key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which governs the expression of a wide array of cytoprotective genes.[2][5]

This guide will detail the standard methodologies for assessing these antioxidant capacities and the known signaling pathways relevant to lignans like this compound.

Quantitative Analysis of Antioxidant Potential

A thorough evaluation of a compound's antioxidant capacity requires quantitative data from various standardized assays. Each assay targets a different aspect of antioxidant activity. While specific data for this compound is not extensively available, the following tables serve as templates for how such data should be presented for clear comparison.

Data Presentation Tables

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration Range (µg/mL) | IC50 (µg/mL) | Reference Compound (e.g., Ascorbic Acid) IC50 (µg/mL) |

| This compound | Data not available | Data not available | Specify |

| Example Data | 10 - 200 | 85.2 ± 4.1 | 15.5 ± 1.2 |

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[6][7]

Table 2: ABTS Radical Cation Decolorization Assay

| Compound | Concentration Range (µg/mL) | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference Compound (e.g., Trolox) |

| This compound | Data not available | Data not available | Specify |

| Example Data | 5 - 100 | 1.2 mM Trolox equivalents at 50 µg/mL | N/A |

TEAC values quantify the antioxidant capacity of a compound in relation to Trolox, a water-soluble vitamin E analog.[8][9]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Concentration Range (µg/mL) | FRAP Value (µM Fe(II)/mg) | Reference Compound (e.g., Ascorbic Acid) FRAP Value |

| This compound | Data not available | Data not available | Specify |

| Example Data | 20 - 500 | 850 ± 35 | 1500 ± 50 |

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.[10][11]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the principal in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep purple to pale yellow.[6] The change in absorbance is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, airtight container at 4°C.

-

Test Sample Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO).

-

Positive Control: Prepare a series of concentrations of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvette, add a specific volume (e.g., 100 µL) of the test sample or standard solution.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Prepare a control for each sample concentration containing the sample and the solvent (without DPPH).

-

-

Incubation and Measurement:

-

Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[6]

-

-

Calculation:

-

The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [ (A_blank - (A_sample - A_sample_control)) / A_blank ] * 100

-